molecular formula C8H20Cl2OSn2 B100070 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane CAS No. 17973-82-9

1,3-Dichloro-1,1,3,3-tetraethyldistannoxane

Cat. No. B100070
CAS RN: 17973-82-9
M. Wt: 440.6 g/mol
InChI Key: WQGIIPWHQUMECN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichloro-1,1,3,3-tetraethyldistannoxane (DTEDS) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the organotin family of compounds, which have been extensively studied for their biological and pharmacological activities. DTEDS has been shown to exhibit a range of interesting properties, including antibacterial, antifungal, and antitumor activities.

Mechanism Of Action

The exact mechanism of action of 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to cell death. In addition, 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

Biochemical And Physiological Effects

1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, leading to a decrease in cholesterol levels. In addition, 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in the bioavailability of certain drugs.

Advantages And Limitations For Lab Experiments

1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, it exhibits a range of interesting biological and pharmacological activities, making it a useful tool for studying these processes. However, 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane also has some limitations. It is toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, it has a relatively short half-life in vivo, which can make it difficult to study its pharmacokinetics.

Future Directions

There are several future directions for research on 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane. One area of interest is the development of new derivatives of 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane with improved pharmacological properties. Another area of interest is the study of the pharmacokinetics of 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane in vivo, which could lead to the development of new therapeutic applications. Finally, the use of 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane as a tool for studying the mechanisms of action of other organotin compounds is also an area of interest.

Synthesis Methods

1,3-Dichloro-1,1,3,3-tetraethyldistannoxane can be synthesized by reacting tetraethyltin with stannous chloride and hydrochloric acid. The reaction produces a mixture of products, which are then separated using column chromatography. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been used extensively in scientific research as a tool for studying the biological and pharmacological activities of organotin compounds. It has been shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has also been shown to exhibit antifungal activity against Candida albicans and Aspergillus niger. In addition, 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, prostate, and lung cancer.

properties

CAS RN

17973-82-9

Product Name

1,3-Dichloro-1,1,3,3-tetraethyldistannoxane

Molecular Formula

C8H20Cl2OSn2

Molecular Weight

440.6 g/mol

IUPAC Name

chloro-[chloro(diethyl)stannyl]oxy-diethylstannane

InChI

InChI=1S/4C2H5.2ClH.O.2Sn/c4*1-2;;;;;/h4*1H2,2H3;2*1H;;;/q;;;;;;;2*+1/p-2

InChI Key

WQGIIPWHQUMECN-UHFFFAOYSA-L

SMILES

CC[Sn](CC)(O[Sn](CC)(CC)Cl)Cl

Canonical SMILES

CC[Sn](CC)(O[Sn](CC)(CC)Cl)Cl

Other CAS RN

17973-82-9

Origin of Product

United States

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